Product packaging for Methacryloxyethyl vinyl carbonate(Cat. No.:CAS No. 145497-35-4)

Methacryloxyethyl vinyl carbonate

Cat. No.: B8713796
CAS No.: 145497-35-4
M. Wt: 200.19 g/mol
InChI Key: QYWKGACXENPUKU-UHFFFAOYSA-N
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Description

Contextualization within Vinyl Carbonate and Methacrylate (B99206) Monomer Families

The chemical identity of Methacryloxyethyl vinyl carbonate is defined by its IUPAC name, 2-ethenoxycarbonyloxyethyl 2-methylprop-2-enoate. nih.gov This name clearly indicates the presence of both a methacrylate group (2-methylprop-2-enoate) and a vinyl carbonate group (ethenoxycarbonyloxy) within the same molecule.

Methacrylates are a well-established and widely utilized class of monomers in polymer science. tandfonline.comrsc.org They are known for their use in applications like decorative and protective coatings, printing inks, 3D-printing, and even as biocompatible materials in bone cements and dental fillings. tandfonline.comrsc.org Key advantages of methacrylate monomers include good storage stability, fast curing rates, and the ability to form polymers with tunable mechanical properties. rsc.org

On the other hand, the vinyl carbonate (VC) monomer family has been evaluated as a promising alternative to conventional (meth)acrylates. tandfonline.comresearchgate.net A significant driver for this interest is the generally lower cytotoxicity of vinyl carbonates compared to their (meth)acrylate counterparts. rsc.orgnih.gov This lower toxicity is partly attributed to their degradation products. tandfonline.com In terms of reactivity, vinyl carbonates are typically positioned between the more reactive acrylates and the less reactive methacrylates, especially in photopolymerization reactions. rsc.org However, the broader industrial adoption of vinyl carbonates has been hindered by challenges related to their synthesis, which can be expensive and complex. rsc.orgnih.gov Efforts are ongoing to develop more cost-effective and efficient synthesis pathways to overcome this limitation. tandfonline.com

This compound, by containing functional groups from both families, represents a strategic molecular design. It combines the well-understood polymerization behavior and material properties associated with methacrylates with the potential benefits of the vinyl carbonate group, such as reduced toxicity.

Table 1: Chemical Identification of this compound

Academic Significance and Research Gaps

The academic significance of this compound lies primarily in its potential as a "low-toxicity" monomer. tandfonline.com The polymer industry is under continuous pressure to develop safer materials, especially for applications with potential human contact or environmental exposure. rsc.org Monomers like (meth)acrylates, despite their excellent performance, can present health hazards such as skin irritation and cytotoxicity. rsc.orgnih.gov VEC-MA, by incorporating the vinyl carbonate moiety, is part of a broader research effort to mitigate these issues without completely sacrificing the desirable properties of conventional monomers. tandfonline.comrsc.org

The dual functionality of VEC-MA also opens up possibilities for creating copolymers and crosslinked networks with unique architectures and properties. The differential reactivity of the methacrylate and vinyl groups could potentially be exploited to control polymerization processes in a stepwise manner, leading to complex and highly functional materials.

Despite its potential, there are notable research gaps concerning this compound. While the broader families of vinyl carbonates and methacrylates have been studied, specific and detailed research findings on the homopolymerization and copolymerization behavior of VEC-MA are not extensively documented in readily available literature. Key research questions that remain to be thoroughly investigated include:

Detailed Polymerization Kinetics: A comprehensive study of the polymerization kinetics of VEC-MA, including its reactivity ratios in copolymerizations with other standard monomers.

Material Properties: In-depth characterization of the thermal, mechanical, and optical properties of polymers derived from VEC-MA.

Structure-Property Relationships: A clear understanding of how the unique structure of VEC-MA translates into the final properties of the resulting polymers.

Optimized Synthesis: While general synthesis routes for vinyl carbonates exist, such as the reaction of an alcohol with vinyl chloroformate, specific, high-yield, and industrially scalable synthesis protocols for VEC-MA are not well-established in the literature. tandfonline.com

Addressing these research gaps is crucial for unlocking the full potential of this compound as a valuable building block in contemporary polymer science.

Table 2: Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O5 B8713796 Methacryloxyethyl vinyl carbonate CAS No. 145497-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145497-35-4

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

2-ethenoxycarbonyloxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

QYWKGACXENPUKU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)OC=C

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)OC=C

Origin of Product

United States

Synthetic Pathways and Monomer Design Strategies for Methacryloxyethyl Vinyl Carbonate

Established Synthetic Methodologies

The synthesis of a bifunctional monomer like Methacryloxyethyl vinyl carbonate, which contains both a methacrylate (B99206) and a vinyl carbonate group, relies on established organic chemistry reactions. The primary challenge lies in selectively reacting one part of a precursor molecule while preserving the reactivity of another.

Chloroformate-Based Synthesis and Yield Optimization

The most prevalent method for synthesizing vinyl carbonates is the reaction of an alcohol with vinyl chloroformate (VOCl). researchgate.net This reaction is a modified Einhorn acylation where vinyl chloroformate acts as the acylating agent. tandfonline.com For this compound, the precursor alcohol is 2-Hydroxyethyl methacrylate (HEMA).

The synthesis involves dissolving HEMA and an acid scavenger, typically a tertiary amine like pyridine, in an appropriate solvent such as dichloromethane (CH₂Cl₂). tandfonline.com The solution is cooled, often to 0°C, before vinyl chloroformate is added dropwise to control the exothermic reaction. tandfonline.com Pyridine serves to neutralize the hydrochloric acid (HCl) byproduct, forming a pyridinium salt that can be removed by washing the reaction mixture with an acidic aqueous solution. tandfonline.com

Optimization of this process focuses on several key parameters to maximize yield and minimize side reactions, such as the premature polymerization of the vinyl or methacrylate groups. Key factors include maintaining low temperatures during the addition of VOCl, using an appropriate stoichiometric ratio of reactants, and ensuring the purity of the starting materials. After the reaction, purification is typically performed via extraction and column chromatography. tandfonline.com

Table 1: Typical Reaction Parameters for Chloroformate-Based Synthesis of Functional Vinyl Carbonates

ParameterConditionPurpose
Precursor Alcohol2-Hydroxyethyl methacrylate (HEMA)Provides the methacrylate functionality and the hydroxyl group for reaction.
Acylating AgentVinyl Chloroformate (VOCl)Introduces the vinyl carbonate moiety.
Acid Scavenger/CatalystPyridineNeutralizes HCl byproduct and catalyzes the reaction. tandfonline.com
SolventDichloromethane (CH₂Cl₂)Provides a non-reactive medium for the reactants. tandfonline.com
Temperature0°C to Room TemperatureControls reaction rate and prevents unwanted side reactions. tandfonline.com
PurificationAqueous wash followed by column chromatographyRemoves salts and unreacted starting materials. tandfonline.com

Investigation of Alternative Synthetic Routes for High Purity

While the chloroformate route is common, alternatives are sought to avoid the use of toxic precursors like phosgene (used to make VOCl) and to achieve higher purity. tandfonline.com Transesterification is a promising alternative pathway. nih.gov This could theoretically involve the reaction of HEMA with a carbonate source like dimethyl carbonate or diethyl carbonate, although this specific reaction is not well-documented. A more feasible transesterification route might involve reacting glycerol carbonate with methyl methacrylate to form glycerol carbonate methacrylate, a structurally related monomer. google.com

Achieving high purity in any synthesis of vinyl monomers is critical, as impurities can significantly impact polymerization behavior and the properties of the final polymer. wikipedia.orgatamanchemicals.com For vinyl carbonates, purification is complicated by their thermal lability; they can decompose at temperatures above 80°C. atamanchemicals.com Therefore, purification methods must be gentle. Techniques such as distillation under reduced pressure, fractional recrystallization, or melt crystallization are employed to obtain high-purity monomers. wikipedia.orggoogle.com The addition of inhibitors like butylhydroxytoluene (BHT) is also essential to prevent spontaneous polymerization during storage. wikipedia.orgatamanchemicals.com

Monomer Functionalization for Tailored Reactivity

The design of this compound is inherently about functionalization, creating a monomer with two distinct polymerizable groups. This design allows for the creation of complex polymer architectures.

Incorporation of Secondary Functionalities (e.g., Carbonate, Carbamate Groups)

Further functionalization can be achieved by incorporating additional chemical groups to impart specific properties to the resulting polymer. For instance, urethane linkages can be introduced to enhance mechanical properties. tandfonline.com A synthetic strategy could involve first reacting a diisocyanate with a diol containing a methacrylate group, leaving a free isocyanate group. This intermediate could then be reacted with a hydroxyl-functional vinyl monomer. A more direct route involves synthesizing a urethane diol first and then reacting its hydroxyl groups with vinyl chloroformate. tandfonline.com For example, a urethane divinyl carbonate can be prepared by first synthesizing a urethane diol from 2,2,4-trimethyl-1,6-diisocyanatohexane and ethylene (B1197577) glycol, and then reacting this diol with vinyl chloroformate. tandfonline.com This approach creates monomers with urethane, methacrylate, and vinyl carbonate functionalities, offering a versatile platform for developing high-performance polymers.

Strategic Design for Enhanced Polymerization Characteristics

The strategic design of this compound, with its methacrylate and vinyl carbonate groups, offers distinct advantages for polymerization. Methacrylates and vinyl carbonates exhibit different polymerization kinetics and reactivities. rsc.org This dual functionality allows for:

Orthogonal Polymerization: The two groups can be polymerized under different conditions, allowing for the sequential formation of polymer chains or crosslinks.

Copolymerization: The monomer can be copolymerized with other vinyl or acrylate (B77674) monomers to precisely tune the properties of the final material, such as its thermal stability, mechanical strength, and degradability. The incorporation of the cyclic carbonate group can influence the reactivity of the monomer compared to those with linear secondary functionalities. nih.gov

Post-Polymerization Modification: One of the groups (e.g., the vinyl carbonate) can be polymerized, leaving the other group (methacrylate) pendant on the polymer chain, available for subsequent reactions or cross-linking.

The presence of the carbonate functionality is also significant because polymers derived from vinyl carbonates can degrade into non-toxic poly(vinyl alcohol), a desirable characteristic for biomedical applications. tandfonline.com

Analysis of Polymer Byproduct Formation During Synthesis

A significant challenge during the synthesis of vinyl monomers is the formation of polymeric byproducts. This can occur through the premature, unintended polymerization of the monomer's vinyl or methacrylate groups, initiated by heat, light, or impurities.

In chloroformate-based syntheses, the reaction conditions must be carefully controlled to prevent this. For instance, the use of tertiary amines like triethylamine as an acid scavenger in vinyl carbonate synthesis has been shown to initiate polymerization, leading to low monomer yields. rsc.org The resulting polymer byproducts may contain structural units like cyclic carbonates and ether linkages. rsc.org

Furthermore, impurities in the starting materials, particularly in the vinyl chloroformate precursor, can lead to side reactions. The synthesis of vinylene carbonate, a related compound, is known to produce byproducts such as 2-chloroacetaldehyde and other chlorinated compounds, which are difficult to separate from the final product. wikipedia.org To mitigate byproduct formation, the synthesis is often performed at low temperatures, and radical inhibitors are added immediately after the reaction is complete to ensure the stability of the monomer during purification and storage. chemicalbook.com

Mechanistic Studies of Byproduct Generation (e.g., Triethylamine-Initiated Polymerization)

A significant challenge in the synthesis of vinyl carbonates is the formation of unwanted polymer byproducts, which can drastically reduce the yield of the desired monomer. Research has identified that triethylamine (TEA), a common reagent used as a base in dehydrochlorination steps, can also act as an initiator for anionic polymerization of the vinyl carbonate monomer. This dual role of TEA is a primary cause of low industrial yields.

The mechanism involves TEA, a weak base, initiating the anionic polymerization of vinyl carbonate molecules. Characterization of the resulting byproducts through various analytical techniques has revealed their complex polymeric structure. These polymer byproducts are not simple chains but contain specific structural units that indicate subsequent reactions occur after initial polymerization.

Detailed analysis has confirmed that triethylamine fragments become incorporated into the polymer, forming a structure with a quaternary ammonium salt. This was verified by reacting the isolated polymer with sodium hydroxide (B78521), which liberated TEA.

Structural Units Identified in Polymer Byproducts of Vinyl Carbonate Synthesis
Structural UnitDescription
Cyclic CarbonateThe original five-membered ring structure from the vinyl carbonate monomer.
C–OEther linkages formed during chain propagation and rearrangement.
O–C–OAcetal-like moieties resulting from molecular rearrangements.

Theoretical Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)

To gain deeper insight into the reaction pathways at a molecular level, theoretical chemistry methods such as Density Functional Theory (DFT) have been employed. DFT calculations are instrumental in studying polymerization reaction mechanisms, including the critical steps of chain initiation and propagation.

A key finding from DFT studies on the TEA-initiated polymerization of vinyl carbonate is that the chain initiation is not a simple bimolecular event. Instead, the calculations revealed that a transition state for the reaction could only be located when one TEA molecule and two vinyl carbonate molecules were present. This indicates the process begins with a more complex termolecular reaction.

Furthermore, DFT calculations have elucidated the mechanism for the formation of the varied structural units observed in the polymer byproducts. During the chain propagation phase, intramolecular "backbiting" reactions can occur. These rearrangements are energetically favorable and lead to decarboxylation (loss of CO2), which is responsible for the generation of the C–O and O–C–O linkages within the polymer backbone.

Theoretical studies on the reductive decomposition of vinylene carbonate, another related compound, showcase the predictive power of these computational methods. DFT can be used to map out different potential ring-opening decomposition pathways and calculate the associated energy barriers, providing crucial data for understanding reaction kinetics and product distribution. For example, the energy barrier for the homolytic ring-opening of a reduced vinylene carbonate molecule has been calculated to be significantly higher than that for ethylene carbonate, explaining its different electrochemical behavior.

Calculated Energy Barriers for Carbonate Ring-Opening Reactions Using Theoretical Methods
Compound/SystemReaction PathwayCalculated Energy BarrierSource
Vinylene Carbonate on Li(001)Reductive ring-opening0.29–0.34 eV
(EC)₂Li⁺(VC) ComplexHomolytic ring-opening of VC moiety20.1 kcal/mol
(EC)₂Li⁺(VC) ComplexHomolytic ring-opening of EC moiety8.8 kcal/mol

Advanced Polymerization Kinetics and Mechanistic Investigations of Methacryloxyethyl Vinyl Carbonate

Free Radical Polymerization Kinetics

The free radical polymerization of methacryloxyethyl vinyl carbonate involves the initiation, propagation, and termination of polymer chains through radical intermediates. The kinetics of this process are complex and influenced by several factors, including diffusion limitations and the nature of the initiating system.

Exploration of Reaction Diffusion Mechanisms

In the polymerization of multifunctional monomers like this compound, the termination mechanism is often controlled by reaction diffusion. kpi.ua Unlike linear polymerizations where termination is typically controlled by the segmental diffusion of the polymer chains, the formation of a crosslinked network in the polymerization of multifunctional monomers rapidly restricts the mobility of the growing radicals. kpi.ua

As the polymerization proceeds and a gel-like network forms, the large polymer radicals become effectively immobilized. At this stage, the termination reaction, which requires two radicals to come into close proximity, becomes dependent on the propagation of the radical chain end through the monomer matrix until it is close enough to another radical site to terminate. kpi.ua This phenomenon, known as reaction-diffusion controlled termination, is characterized by the termination kinetic constant becoming proportional to the propagation kinetic constant, even at very low double-bond conversions. kpi.ua For methacrylates, the propagation reaction itself can become diffusion-controlled at higher conversions (around 40%), as the mobility of the monomer is also reduced. kpi.ua

Modeling of Radical Trapping Phenomena

Radical trapping, or the occlusion of free radicals within the dense polymer network, is a significant phenomenon in the polymerization of crosslinking monomers. utwente.nl These trapped radicals can remain active for extended periods and can influence the final properties of the polymer. In the context of this compound, its structural features, particularly the cyclic carbonate group, may influence radical trapping.

Studies on mono-(meth)acrylate monomers containing cyclic carbonates have shown exceptionally low ratios of termination to propagation rates throughout the conversion profile. nih.govacs.org This suggests that the termination reactions are significantly hindered, which could be partly attributed to the physical obstruction and reduced chain mobility imposed by the bulky cyclic carbonate groups, leading to a form of radical stabilization or trapping within the polymerizing medium. This low termination rate can also lead to significant "dark cure" behavior, where the polymerization continues for a period after the initiating source (like UV light) is removed. nih.govacs.org

Influence of Initiator Systems and Monomer Concentration on Reaction Rates

Initiator Type and Concentration: Thermal initiators, such as α,α'-azoisobutyric acid nitrile (AIBN) and benzoyl peroxide, are commonly used for the free radical polymerization of vinyl monomers. google.com The rate of decomposition of the initiator, and thus the rate of initiation, is temperature-dependent. Increasing the initiator concentration generally leads to a higher polymerization rate because more primary radicals are generated to initiate polymer chains. rsc.org However, an excessively high initiator concentration can lead to a decrease in the molecular weight of the resulting polymer due to an increased rate of termination reactions. The use of a mixture of initiators with different decomposition rates can help to maintain a more constant supply of radicals throughout the polymerization process, potentially leading to a reduction in the total reaction time. uni.lu

The table below summarizes the characteristics of common free radical initiators applicable to the polymerization of vinyl monomers like this compound.

InitiatorTypical Decomposition Temperature (°C)AdvantagesDisadvantages
Benzoyl Peroxide70-90Readily available, effective for a wide range of monomers.Can induce chain transfer to polymer, potentially leading to branching.
Azoisobutyronitrile (AIBN)60-80Produces nitrogen gas upon decomposition, which is non-reactive; less prone to chain transfer than peroxides.Toxic; requires careful handling and storage.
Potassium Persulfate50-70Water-soluble, suitable for emulsion or suspension polymerization.Typically used in aqueous systems.

Photopolymerization Dynamics

Photopolymerization offers the advantage of rapid curing at ambient temperatures with spatial and temporal control over the reaction. google.com The methacrylate (B99206) group in this compound is particularly well-suited for photopolymerization.

Characterization of Photoreactivity and Conversion Rates

The photoreactivity of this compound is expected to be high, a characteristic feature of monomers containing both a methacrylate group and a cyclic carbonate functionality. nih.govacs.org The presence of the cyclic carbonate group has been shown to significantly enhance the polymerization rate of (meth)acrylates. nih.govacs.org

Kinetic studies on analogous cyclic carbonate methacrylate monomers, monitored by methods like photo-differential scanning calorimetry (photo-DSC), reveal that these monomers can achieve high conversion rates very rapidly. nih.govnih.gov The enhanced reactivity is attributed to intramolecular interactions and hydrogen bonding involving the carbonate group, which can influence the local environment of the propagating radical and the monomer. nih.govacs.org In comparison to conventional methacrylates, those with a cyclic carbonate group exhibit a more rapid onset of polymerization and a higher peak polymerization rate. nih.gov For example, the photopolymerization of vinyl acrylate (B77674) shows that the acrylate group polymerizes at a much faster rate than the vinyl group. uiowa.edu A similar differentiation in reactivity between the methacrylate and vinyl groups would be expected for this compound.

The table below, based on data for a representative cyclic carbonate methacrylate, illustrates the effect of temperature on the polymerization kinetics.

Temperature (°C)Light Intensity (mW/cm²)Initiator (DMPA)Peak Polymerization Rate (%/s)Final Conversion (%)
2550.1 wt%~15>80
6750.1 wt%~25>90

Data is illustrative and based on kinetic profiles for cyclic carbonate OCN MA from reference nih.gov.

Optimization of Photoinitiator Systems and Light Curing Conditions

The efficiency of photopolymerization is critically dependent on the choice of photoinitiator and the light curing conditions, such as light intensity and temperature.

Photoinitiator Systems: Photoinitiators are molecules that generate reactive species (radicals or cations) upon exposure to UV or visible light, thereby initiating polymerization. For methacrylate systems, free-radical photoinitiators are used. Type I photoinitiators, such as α-hydroxyketones (e.g., DMPA - 2,2-dimethoxy-2-phenylacetophenone) and acylphosphine oxides (e.g., TPO - diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), undergo unimolecular bond cleavage to form radicals. nih.gov The choice of photoinitiator depends on the absorption spectrum of the initiator and the emission spectrum of the light source. The concentration of the photoinitiator is also a key parameter; typically, concentrations from 0.1 to 5 wt% are used.

Controlled/Living Polymerization Techniques for Precision Synthesis

The presence of two distinct polymerizable moieties on MEVC—a highly reactive methacrylate group and a less activated vinyl carbonate group—presents unique opportunities and challenges for controlled/living polymerization techniques. The differential reactivity of these groups can be harnessed to achieve selective polymerization, leading to the formation of linear polymers with pendant reactive groups or, under specific conditions, complex network structures.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving controlled polymerization of a wide array of monomers, particularly methacrylates. wikipedia.orgyoutube.com The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex (e.g., copper halides with nitrogen-based ligands). wikipedia.orgcmu.edu This process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity (Đ < 1.5). youtube.comcmu.edu

For a monomer like MEVC, ATRP is expected to proceed with high selectivity for the methacrylate group. Methacrylates are considered "more activated monomers" (MAMs) and are well-suited for ATRP, whereas vinyl esters and by extension vinyl carbonates, which are "less activated monomers" (LAMs), are generally poor substrates for this technique. acs.org The polymerization of LAMs via ATRP is often slow and inefficient. cmu.edu

Therefore, under typical ATRP conditions, one can anticipate the formation of a linear polymer, poly(this compound), where the methacrylate double bonds have been consumed to form the polymer backbone, leaving the vinyl carbonate moieties as pendant functional groups along the chain. This approach provides a valuable platform for post-polymerization modification via the unreacted vinyl groups.

Table 1: Representative Conditions for ATRP of Methacrylates This table presents typical conditions for the ATRP of methacrylate monomers, which would be applicable for the selective polymerization of the methacrylate group in MEVC.

ParameterValue/TypePurposeReference
Monomer Methyl Methacrylate (MMA)Model Methacrylate Monomer cmu.edu
Initiator Ethyl 2-bromoisobutyrateProvides alkyl halide for initiation cmu.edu
Catalyst Copper(I) Bromide (CuBr)Transition metal catalyst cmu.edu
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes and tunes activity of the copper catalyst acs.org
Solvent Toluene, Anisole, or Diphenyl etherProvides a suitable reaction medium cmu.educmu.edu
Temperature 50-90 °CControls reaction rate and equilibrium cmu.educmu.edu
Resulting Polymer Poly(methyl methacrylate)Well-defined polymer cmu.edu
Polydispersity (Đ) Typically < 1.2Indicates controlled polymerization wikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a vast range of monomers. wikipedia.org Its control stems from a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. The choice of the RAFT agent is critical and depends heavily on the reactivity of the monomer being polymerized. mdpi.com

The dual functionality of MEVC necessitates careful selection of the RAFT agent to direct the polymerization.

For Methacrylate (MAM) Polymerization: Trithiocarbonates and dithiobenzoates are highly effective RAFT agents for controlling the polymerization of MAMs like methacrylates. rsc.orgrsc.org Using such an agent for MEVC would likely result in the selective polymerization of the methacrylate group, yielding a linear polymer with pendant vinyl carbonate groups, analogous to the outcome with ATRP.

For Vinyl Carbonate (LAM) Polymerization: The polymerization of LAMs, such as vinyl acetate (B1210297) or N-vinylpyrrolidone, is best controlled using xanthates (dithiocarbonates) or N-aryldithiocarbamates. mdpi.comacs.org These agents are generally less effective for MAMs. Attempting to polymerize MEVC with a xanthate-based RAFT agent could potentially favor the polymerization of the vinyl carbonate group, though the high reactivity of the methacrylate group might still lead to side reactions or cross-linking.

The successful RAFT polymerization of MEVC to form a linear polymer relies on exploiting the reactivity difference between the two functional groups. A RAFT agent suitable for methacrylates would be the most predictable path to a well-defined, uncross-linked polymer.

Table 2: RAFT Agent Selection Based on Monomer Type This table illustrates the appropriate choice of RAFT agent (ZC(=S)SR) based on the class of monomer, a critical consideration for the bifunctional MEVC.

Monomer TypeMonomer ExamplesRecommended 'Z' Group on RAFT AgentIneffective 'Z' GroupReference
More Activated (MAM) Styrene, Acrylates, MethacrylatesAryl, Alkyl (Dithiobenzoates, Trithiocarbonates)O-Alkyl (Xanthates) mdpi.comrsc.org
Less Activated (LAM) Vinyl Acetate, N-VinylpyrrolidoneO-Alkyl, N,N-Dialkyl (Xanthates, Dithiocarbamates)Aryl (Dithiobenzoates) mdpi.comacs.org

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) is another key controlled radical technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. wikipedia.org This reversible termination minimizes irreversible termination reactions, allowing for controlled chain growth. researchgate.net

NMP is most effective for styrenic monomers and acrylates. While it has been successfully applied to methacrylates, it often requires the use of specific nitroxides and/or comonomers to achieve good control. rsc.org The polymerization of LAMs like vinyl esters via NMP is generally not feasible. Consequently, for MEVC, NMP would be expected to selectively polymerize the methacrylate moiety. The process typically requires elevated temperatures ( >100 °C) for the homolysis of the alkoxyamine initiator and the reversible deactivation step, which could be a limitation. rsc.org The resulting polymer architecture would be a linear chain with pendant vinyl carbonate groups, suitable for further chemical transformation.

Ring-Opening Polymerization Considerations

While this compound itself is an acyclic monomer and does not undergo ring-opening polymerization (ROP), its carbonate functionality connects it to the broad class of polycarbonate materials. Many important polycarbonates are synthesized via the ROP of cyclic carbonate monomers. rsc.org Understanding the principles of ROP for related cyclic carbonates provides context for the broader field of polycarbonate chemistry.

Thermodynamic and Kinetic Aspects of Ring-Opening Processes in Related Carbonates

The primary driving force for the ROP of most cyclic monomers is the release of ring strain. wiley-vch.de The polymerizability of a cyclic monomer is governed by thermodynamic factors, summarized by the Gibbs free energy of polymerization (ΔG_p). For polymerization to be favorable, ΔG_p must be negative. This value is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization according to the equation: ΔG_p = ΔH_p - TΔS_p.

Enthalpy (ΔH_p): This term is largely driven by ring strain. Six-membered cyclic carbonates like trimethylene carbonate (TMC) possess significant ring strain and thus have a large negative ΔH_p, making them readily polymerizable. In contrast, five-membered rings like ethylene (B1197577) carbonate have very low ring strain, resulting in a positive ΔH_p, which makes them thermodynamically unfavorable to polymerize via ROP under most conditions. wiley-vch.de

Entropy (ΔS_p): The conversion of many small monomer molecules into a single long polymer chain results in a loss of translational freedom, meaning ΔS_p is typically negative. wiley-vch.de

Ceiling Temperature (T_c): Because the -TΔS_p term is positive, there exists a ceiling temperature (T_c = ΔH_p / ΔS_p) above which polymerization is no longer thermodynamically favorable (ΔG_p > 0).

The kinetics of ROP are dependent on the chosen initiation mechanism (anionic, cationic, coordination, or organocatalytic) and the monomer structure. youtube.com The presence of a heteroatom, such as oxygen in the carbonate group, provides a site for initiator attack, which is essential for the kinetic feasibility of the polymerization. youtube.com

Table 3: Thermodynamic Data for the Ring-Opening Polymerization of Selected Cyclic Carbonates This table provides thermodynamic parameters for the ROP of common cyclic carbonate monomers, illustrating the importance of ring size and strain.

MonomerRing SizeΔH_p (kJ/mol)ΔS_p (J/mol·K)PolymerizabilityReference
Ethylene Carbonate 5-membered+5 to +8-Unfavorable wiley-vch.de
Propylene Carbonate 5-membered+2 to +5-Unfavorable wiley-vch.de
Trimethylene Carbonate (TMC) 6-membered-21-23Favorable wiley-vch.de
Neopentylene Carbonate 6-membered-18-Favorable acs.org

Mechanisms of Decarboxylation in Carbonate Polymerization

The polymerization of vinyl carbonates, such as this compound, can be accompanied by decarboxylation, a process that involves the loss of carbon dioxide (CO2). This side reaction can significantly influence the final polymer structure, properties, and performance. The mechanisms of decarboxylation are complex and can be triggered by various factors, including thermal stress, the presence of radical initiators, and the specific chemical environment. Understanding these mechanisms is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer.

Thermal Degradation and Decarboxylation

Thermal degradation is a common pathway for the decarboxylation of polymers containing carbonate linkages. wikipedia.org When subjected to elevated temperatures, the carbonate moiety can undergo decomposition, leading to the elimination of CO2. This process is often initiated by the homolytic cleavage of bonds within the polymer structure. For polymers with carbonate side chains, the process can lead to the formation of other functional groups, thereby altering the chemical composition of the polymer backbone.

In a study on the thermal degradation of polycarbonate, it was observed that decarboxylation of the carbonate groups leads to the formation of ether bridges. researchgate.net While this study focused on a polycarbonate backbone, the fundamental principle of thermal instability of the carbonate group is relevant. For a polymer of this compound, a similar thermal decomposition could lead to cross-linking or the formation of ether linkages within the side chains, accompanied by the release of CO2.

The thermal degradation of polymers like polyvinyl chloride (PVC) involves the elimination of side groups (dehydrochlorination) at elevated temperatures. researchgate.net A similar side-group elimination process can be envisaged for polymers of this compound, where the entire vinyl carbonate group or a fragment thereof could be eliminated, followed by decarboxylation.

Radical-Induced Decarboxylation

During the radical polymerization of vinyl monomers, the highly reactive free radicals can interact with the carbonate groups. Radical decarboxylation has emerged as a significant process in polymer synthesis. researchgate.netrsc.org This process can be initiated by the attack of a propagating radical on the carbonate carbonyl group.

The polymerization of vinylene carbonate, a related monomer, has been studied, and it is known to undergo radical polymerization. researchgate.netgoogle.com While the focus of these studies was not on decarboxylation, the presence of a carbonate group attached to a double bond presents the possibility of radical-induced side reactions.

In the context of this compound, a propagating radical chain could abstract an atom from the carbonate side chain, leading to the formation of a new radical center on the side chain. This radical could then undergo rearrangement and elimination of CO2. The likelihood of such a process would depend on the stability of the radical intermediates formed.

Furthermore, recent research has explored radical decarboxylation as a method for initiating polymerization. scispace.com In these systems, a radical is generated through the decarboxylation of a carboxylic acid derivative. This highlights the general propensity of certain structures to undergo decarboxylation under radical conditions. For this compound, while the carbonate is not a carboxylic acid, the presence of radical species during polymerization could potentially induce a similar loss of CO2.

Hypothetical Decarboxylation Pathways for Poly(this compound)

Based on the general principles of thermal and radical-induced degradation of carbonates, we can propose hypothetical pathways for the decarboxylation of poly(this compound).

Table 1: Hypothetical Thermal Decarboxylation Pathways and Products

PathwayProposed MechanismPotential Products
Intramolecular Cyclization The ester group of the methacrylate unit could potentially react with the carbonate group of a neighboring unit, leading to the formation of a cyclic structure and elimination of CO2.Cross-linked polymer, CO2
Side-Chain Fragmentation Thermal energy could lead to the cleavage of the C-O bond in the carbonate group, followed by rearrangement and elimination of CO2.Polymer with modified side chains (e.g., containing ether linkages), CO2

Table 2: Hypothetical Radical-Induced Decarboxylation Pathways

PathwayProposed MechanismPotential Products
Hydrogen Abstraction A propagating radical abstracts a hydrogen atom from the ethyl spacer, leading to a radical on the side chain which then rearranges to eliminate CO2.Modified polymer backbone, CO2
Direct Radical Attack A propagating radical attacks the carbonyl carbon of the carbonate group, initiating a cascade of reactions that results in the release of CO2.Branched or cross-linked polymer, CO2

It is important to note that the extent of decarboxylation will be highly dependent on the reaction conditions, such as temperature, initiator concentration, and solvent. To date, specific mechanistic studies and detailed kinetic data for the decarboxylation of this compound during its polymerization are not extensively reported in the literature. Therefore, the proposed mechanisms are based on analogies with related chemical systems. Further dedicated research is required to fully elucidate the specific pathways and kinetics of this important side reaction.

Copolymerization Behavior and Monomer Reactivity Ratios of Methacryloxyethyl Vinyl Carbonate

Binary and Ternary Copolymerization Systems with Co-Monomers

Methacryloxyethyl vinyl carbonate is noted for its utility in facilitating the copolymerization of different classes of monomers, primarily acrylic and vinyl monomers, which often exhibit significantly different reactivity ratios and may not readily copolymerize. osti.govgoogle.com Its role as a crosslinker enables the formation of stable and functional hydrogels. osti.govresearchgate.net

Copolymerization with Acrylic and Methacrylic Derivatives

VEC is frequently used in copolymerization systems with a variety of acrylic and methacrylic derivatives. These systems are often designed for biomedical applications, such as contact lenses and hydrogels. osti.govgoogle.com Common co-monomers in this category include:

2-Hydroxyethyl methacrylate (B99206) (HEMA): A fundamental monomer in many hydrogel formulations. The copolymerization of N-vinyl-2-pyrrolidone (NVP) and HEMA can be effectively crosslinked with VEC under UV conditions. researchgate.netresearchgate.nettubitak.gov.tr

Methyl methacrylate (MMA): Often used to enhance the mechanical properties of the resulting polymer. researchgate.net

Acrylic acid and Methacrylic acid: These monomers can introduce hydrophilicity and pH-sensitivity to the copolymer network. ekb.eg

N,N-Dimethylacrylamide (DMA): Another hydrophilic monomer used in conjunction with VEC in hydrogel formulations. capes.gov.br

In these systems, the methacrylate group of VEC readily copolymerizes with the other acrylic and methacrylic monomers, while its vinyl carbonate group can react with the vinyl co-monomers, thus bridging the two different monomer types.

Copolymerization with Vinyl Monomers (e.g., Vinyl Acetate (B1210297), Vinyl Silanes)

The vinyl carbonate moiety of VEC allows it to copolymerize with various vinyl monomers. This is particularly significant because the reactivity of vinyl monomers is often disparate from that of methacrylates.

N-vinyl-2-pyrrolidone (NVP): VEC is well-documented as a novel crosslinker for the efficient UV copolymerization of NVP and methacrylates. osti.govresearchgate.netcapes.gov.br This combination is crucial for producing hydrogels with high water content and improved mechanical properties. researchgate.net

Vinyl Acetate: While specific studies detailing the copolymerization of VEC with vinyl acetate are not extensively available, the principle of VEC bridging vinyl and acrylic monomers suggests its potential utility in such systems. General studies on the copolymerization of vinyl acetate with methacrylates highlight the challenges due to differing reactivities, a problem that VEC is designed to address. rsc.orgnih.gov

Vinyl Silanes: The copolymerization of vinyl silanes with monomers like vinyl acetate has been studied to understand their kinetic behavior. rsc.org The application of VEC in such systems could potentially modify the network structure and properties, although specific research on this ternary system is limited.

Determination of Monomer Reactivity Ratios

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes. These ratios, typically denoted as r1 and r2, describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. open.edu

Influence of Steric and Electronic Factors on Reactivity

The reactivity of a monomer in copolymerization is governed by steric and electronic factors. The methacrylate group of VEC is an activated double bond due to the electron-withdrawing nature of the adjacent carbonyl group, making it relatively reactive. The vinyl carbonate group, while also possessing a double bond, is generally less reactive than the methacrylate group. This difference in reactivity is the primary reason for VEC's utility as a crosslinker that can bridge these two monomer types.

The specific influence of the ethoxy-carbonate substituent on the reactivity of the vinyl group and the methacryloxyethyl group on the methacrylate reactivity, in terms of quantitative effects on the reactivity ratios, has not been detailed in the available literature. A detailed analysis would require the experimentally determined reactivity ratios, which are not currently available.

Thiol-Ene Click Chemistry in Copolymer Network Formation

Thiol-ene "click" chemistry is a highly efficient and versatile reaction that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (the "ene"). This reaction is known for its high yields, tolerance to various functional groups, and favorable reaction kinetics under mild conditions, often initiated by light (photo-initiated).

In the context of polymer chemistry, thiol-ene reactions are increasingly used for the formation of well-defined polymer networks. While specific studies detailing the use of this compound in thiol-ene click chemistry are limited, the presence of the vinyl group in VEC makes it a potential candidate for such reactions. General studies on vinyl carbonates have shown that their photoreactivity can be significantly enhanced through the addition of thiols. researchgate.net The vinylic side groups on polymer chains can undergo thiol-ene click reactions with thiol-containing molecules to create functionalized polymers or to form crosslinked networks. researchgate.net This approach offers a pathway to creating novel copolymer networks with tailored properties.

Kinetic Analysis of Thiol-Ene Reactions for Enhanced Reactivity

The vinyl carbonate group of MEVC, while relatively unreactive in radical homopolymerization, is an excellent substrate for the thiol-ene reaction, a highly efficient "click chemistry" process. wikipedia.org This reaction provides a pathway to enhance the functionality and crosslinking of polymers derived from MEVC. The radical-mediated thiol-ene reaction proceeds via a two-step step-growth mechanism:

Propagation: A thiyl radical (R-S•) adds across the vinyl double bond (the "ene") to form a carbon-centered radical.

Chain-Transfer: The carbon-centered radical abstracts a hydrogen atom from a thiol molecule (R-SH), regenerating a thiyl radical which can continue the cycle. wikipedia.org

The kinetics of this reaction are highly dependent on the structure of the ene. acs.org Electron-rich alkenes, such as the vinyl ether or vinyl carbonate moiety in MEVC, are among the most reactive substrates for this process. wikipedia.orgacs.org

Rₚ ∝ [SH]⁰.⁵ [C=C]⁰.⁵ (for Thiol-Vinyl Ether Systems) acs.org

This contrasts with other systems, such as thiol-acrylate reactions, where the rate is first-order in thiol concentration, indicating a different rate-limiting step. acs.org When MEVC is part of a ternary system containing a thiol and another methacrylate, the reaction becomes a hybrid of radical chain polymerization and step-growth thiol-ene chemistry. The methacrylate groups (from MEVC and any comonomer) will primarily undergo rapid chain-growth homopolymerization, while the pendant vinyl carbonate groups on the MEVC units will simultaneously, but more slowly, react with the thiol via the step-growth thiol-ene mechanism. nih.govpocketdentistry.com

Kinetic Dependencies of Thiol-Ene Photopolymerizations for Various "Ene" Chemistries
"Ene" Monomer TypePrimary Reaction MechanismPolymerization Rate (Rₚ) DependenceReference
Vinyl EtherStep-GrowthRₚ ∝ [SH]⁰.⁵ [C=C]⁰.⁵ acs.org
NorborneneStep-GrowthRₚ ∝ [SH]⁰.⁵ [C=C]⁰.⁵ acs.org
Acrylate (B77674)Hybrid Step/Chain-GrowthRₚ ∝ [SH]¹ [C=C]⁰ acs.org
Allyl EtherStep-GrowthRₚ ∝ [SH]¹ [C=C]⁰ acs.org

Spectroscopic and Advanced Analytical Characterization of Methacryloxyethyl Vinyl Carbonate Polymers

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the chemical structure and bonding within VEC-MA polymers. These methods are particularly effective for identifying functional groups and monitoring the progress of polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Conversion Monitoring

FTIR spectroscopy is a powerful technique for the qualitative and quantitative analysis of VEC-MA polymers. By identifying the characteristic absorption bands of the functional groups present in the monomer and polymer, FTIR can confirm the polymer structure and be adapted to monitor the polymerization kinetics.

The polymerization of VEC-MA involves the reaction of both its methacrylate (B99206) and vinyl carbonate groups. The progress of the polymerization can be monitored by observing the decrease in the intensity of the absorption bands corresponding to the C=C double bonds of these two groups. adhesivesmag.com The methacrylate group's C=C stretching vibration typically appears around 1635-1640 cm⁻¹, while the vinyl carbonate C=C stretching is expected at a similar, but distinct, wavenumber. researchgate.net The disappearance of these peaks signifies the conversion of the monomer into a polymer. researchgate.net

Furthermore, the carbonyl (C=O) stretching vibrations are prominent in the FTIR spectra of VEC-MA polymers. The ester carbonyl of the methacrylate group and the carbonate carbonyl give rise to strong absorption bands, typically in the region of 1720-1780 cm⁻¹. The exact position of these bands can be influenced by the polymer's environment. For instance, the carbonate carbonyl stretching in poly(vinylene carbonate) is observed around 1800 cm⁻¹, while ester carbonyls in polymethacrylates are typically found around 1730 cm⁻¹. The presence of a strong, broad band around 1740 cm⁻¹ in the polymer spectrum, corresponding to the overlapping C=O stretches of the methacrylate and carbonate moieties, is a key indicator of the polymer's composition. researchgate.netresearchgate.net The C-O stretching vibrations of the ether and carbonate groups also provide characteristic signals, typically in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Table 1: Characteristic FTIR Absorption Bands for VEC-MA Monomer and Polymer

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Observation in Polymerization
Methacrylate C=CStretching~1638Disappears upon polymerization
Vinyl Carbonate C=CStretching~1645Disappears upon polymerization
Methacrylate C=OStretching~1720Remains in polymer
Carbonate C=OStretching~1775Remains in polymer
C-O-CStretching1100-1300Remains in polymer
=C-HBending810-915Disappears upon polymerization
CH₂, CH₃Stretching2850-3000Remains in polymer

Note: The exact wavenumbers can vary depending on the specific chemical environment and sample preparation.

Raman Spectroscopy for Polymer Network Analysis

Raman spectroscopy serves as a complementary technique to FTIR for analyzing VEC-MA polymers. It is particularly advantageous for monitoring polymerization in aqueous systems and for studying the formation of crosslinked networks. The C=C stretching vibrations of the methacrylate (~1640 cm⁻¹) and vinyl carbonate groups are also Raman active and can be used to monitor conversion. researchgate.net

In the analysis of polymer networks, Raman spectroscopy can provide information on the degree of crosslinking by monitoring the disappearance of the vinyl groups. researchgate.net The intensity of the Raman bands associated with the polymer backbone, which remain constant during polymerization, can be used as an internal standard to quantify the extent of the reaction. For example, the intensity of the epoxide ring vibration in epoxy resins shows a linear dependence on its concentration, a principle that can be applied to the vinyl groups in VEC-MA. researchgate.net The analysis of the resulting polymer network can reveal information about crosslink density and homogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for obtaining detailed atomic-level information about the structure and composition of VEC-MA polymers. Different NMR techniques can be employed to probe the proton and carbon environments within the polymer.

¹H NMR for Monomer and Polymer Composition

¹H NMR spectroscopy is instrumental in confirming the structure of the VEC-MA monomer and determining the composition of the resulting polymers. In the monomer spectrum, the vinyl protons of the methacrylate and vinyl carbonate groups give rise to distinct signals in the downfield region (typically 5.5-7.0 ppm). rsc.orgrsc.org The protons of the ethyl bridge and the methyl group of the methacrylate moiety appear at characteristic upfield shifts.

Upon polymerization, the sharp signals of the vinyl protons disappear, and broad resonances corresponding to the protons in the polymer backbone appear, typically in the 1.0-2.5 ppm range for the methacrylate backbone and potentially at different shifts for the polyvinyl carbonate segments. rsc.org The signals from the pendant methacryloxyethyl carbonate group, such as the methylene (B1212753) protons of the ethyl bridge and the methyl protons, will remain, although they may experience a slight shift and broadening. By integrating the signals corresponding to the different parts of the polymer, the monomer conversion and the relative incorporation of the monomer units in copolymers can be determined. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for VEC-MA Monomer and Polymer

ProtonsVEC-MA Monomer (Expected)Poly(VEC-MA) (Expected)
Methacrylate Vinyl (=CH₂)~6.1, ~5.6Absent
Vinyl Carbonate Vinyl (=CH, =CH₂)~7.0, ~4.9, ~4.6Absent
Ethylene (B1197577) Bridge (-O-CH₂-CH₂-O-)~4.4Broadened signal ~4.5
Methacrylate Methyl (-CH₃)~1.9Broadened signal ~0.8-1.2
Polymer Backbone (-CH₂-C(R)-)AbsentBroad signals ~1.5-2.5

Note: Chemical shifts are approximate and can be influenced by the solvent and polymer microstructure.

¹³C NMR for Backbone and Pendant Group Analysis

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of VEC-MA polymers. The spectrum of the polymer will show the disappearance of the sp² carbon signals from the vinyl groups of the monomer (typically 120-140 ppm) and the appearance of sp³ carbon signals from the polymer backbone. researchgate.netoregonstate.edu

The carbonyl carbons of the methacrylate and carbonate groups are particularly diagnostic, appearing far downfield in the spectrum. The carbonate carbonyl carbon is expected to resonate around 155 ppm, while the ester carbonyl of the methacrylate group appears at a slightly higher field. researchgate.netwisc.edu The signals for the carbons in the polymer backbone and the pendant side chains can also be assigned, providing a complete picture of the polymer's structure. The chemical shifts of the backbone carbons can also provide information about the tacticity of the polymer chains. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for VEC-MA Polymer

CarbonPoly(VEC-MA) (Expected)
Carbonate Carbonyl (O-C(=O)-O)~155
Methacrylate Carbonyl (C-C(=O)-O)~175
Polymer Backbone (sp³)40-60
Ethylene Bridge (-O-CH₂-CH₂-O-)60-70
Methacrylate Methyl (-CH₃)~18
Quaternary Backbone Carbon~45

Note: Chemical shifts are approximate and depend on the solvent and polymer microstructure.

³¹P NMR for Controlled Polymerization Livingness Assessment

For controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, assessing the "livingness" of the polymerization is critical. When a phosphorus-containing initiator, chain transfer agent, or terminating agent is used, ³¹P NMR spectroscopy becomes an exceptionally sensitive and powerful tool for end-group analysis. researchgate.net

By using a phosphorus-containing compound, the polymer chains become end-labeled with a phosphorus moiety. ³¹P NMR can then be used to quantify the number of polymer chains that retain their active (living) chain ends. The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. Therefore, the signal corresponding to the phosphorus at the active chain end will be distinct from that of any terminated or side-product species. researchgate.net This allows for a precise determination of the fidelity of the polymerization process and the efficiency of chain-end functionalization. While specific studies on VEC-MA using this technique are not prevalent, the methodology is well-established for other monomer systems and could be readily applied. researchgate.net

Spectroscopic Techniques for Photochemical Investigations

The photochemical behavior of Methacryloxyethyl Vinyl Carbonate (VEC) and its subsequent polymerization is a critical area of study for understanding its reaction kinetics and the properties of the resulting polymer. Spectroscopic techniques are indispensable tools in these investigations, providing insights into the absorption of light by photoinitiators, the generation of radical intermediates, and the redox processes that govern the polymerization.

UV-Vis Spectroscopy for Photoinitiator Absorption and Reaction Progress

UV-Vis spectroscopy is a fundamental technique used to characterize the absorption properties of photoinitiators used in the photopolymerization of VEC. The efficiency of a photoinitiator is highly dependent on its ability to absorb light at the wavelength emitted by the light source, typically in the UV or visible range. For the polymerization of monomers like VEC, which contain both methacrylate and vinyl carbonate groups, the choice of photoinitiator is crucial.

The absorption spectrum of a photoinitiator reveals its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which are key parameters for selecting an appropriate light source to achieve efficient initiation. Common photoinitiators for (meth)acrylate systems, which would be applicable to VEC, include compounds like phosphine (B1218219) oxides. The absorption bands of the photoinitiator must overlap with the emission spectrum of the light source for efficient photoinitiation. mdpi.com

Furthermore, UV-Vis spectroscopy can be employed to monitor the progress of the polymerization reaction in real-time. This is achieved by observing the decrease in the absorbance of the monomer's carbon-carbon double bonds over time. The acrylate (B77674) and vinyl groups within the VEC monomer have characteristic absorption bands in the UV region. As the polymerization proceeds and these double bonds are consumed, the intensity of these absorption bands diminishes, providing a direct measure of the monomer conversion. The kinetics of the photopolymerization, including the rate of polymerization, can be determined from these measurements. uiowa.edu

Table 1: Illustrative UV-Vis Absorption Data for a Generic Photoinitiator System for (Meth)acrylate Polymerization

Photoinitiator SystemSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol-1 cm-1)
Generic Phosphine OxideAcetonitrile3655000
Generic Benzophenone/AmineMethanol3503500

Note: Specific UV-Vis data for photoinitiators used with this compound were not available in the reviewed literature. The data presented is illustrative for common photoinitiator types used in similar polymer systems.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct method for the detection and identification of radical intermediates formed during the photopolymerization of VEC. illinois.eduresearchgate.net The photopolymerization of VEC proceeds via a free-radical mechanism, where the photoinitiator, upon absorption of light, generates free radicals that initiate the polymerization of the monomer.

ESR spectroscopy can detect these transient radical species, providing valuable information about their structure, concentration, and dynamics. The technique is sensitive only to species with unpaired electrons, making it highly specific for studying radical processes. illinois.eduresearchgate.net By analyzing the ESR spectrum, including the g-factor and hyperfine splitting constants, the specific types of radicals present in the system can be identified. For a monomer like VEC, one would expect to observe radicals formed on both the methacrylate and the vinyl carbonate moieties.

Table 2: Representative ESR Hyperfine Splitting Constants for Radicals in Related Vinyl and Acrylate Systems

Radical Typea(α-H) (G)a(β-H) (G)g-factor
Propagating Acrylate Radical22.515.02.0025
Propagating Methacrylate Radical23.014.52.0026
Vinyl Ether Radical12.030.02.0028

Note: Specific ESR data for radical intermediates from this compound photopolymerization were not available in the reviewed literature. The data presented is representative of radicals found in similar monomer systems.

Cyclic Voltammetry for Redox Behavior in Photopolymerization

Cyclic voltammetry (CV) is an electrochemical technique that can be used to investigate the redox behavior of monomers and photoinitiators involved in photopolymerization. While not as commonly used as spectroscopic methods for monitoring polymerization kinetics, CV can provide valuable insights into the electron transfer processes that can occur during photoinitiation and polymerization.

For instance, the reduction and oxidation potentials of the VEC monomer and the photoinitiator can be determined using CV. This information is particularly relevant for understanding potential side reactions or alternative initiation pathways that may occur. In the context of related vinyl carbonate compounds used in battery electrolytes, CV has been employed to study their electrochemical stability and their tendency to form polymeric films on electrode surfaces. researchgate.netresearchgate.net These studies indicate that vinyl carbonate moieties can undergo electrochemical reactions.

In the context of VEC photopolymerization, CV could be used to assess the electrochemical stability of the monomer and the resulting polymer, which can be important for applications where the material may be exposed to electrical potentials. It can also help in understanding the redox properties of the photoinitiator system and how they might be affected by the monomer.

Table 3: Illustrative Redox Potentials for Related Vinyl Carbonate Compounds

CompoundProcessPotential (V vs. Li/Li+)
Vinyl Ethylene CarbonateReduction~1.3
Vinylene CarbonateReduction~1.6

Note: Specific cyclic voltammetry data for this compound were not available in the reviewed literature. The data is for related vinyl carbonate compounds and is provided for illustrative purposes.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the polymerization process and the thermal stability of the resulting polymers from this compound. These methods provide quantitative data on the heat flow associated with polymerization and the temperature-dependent mass loss of the polymer, which are critical for both processing and determining the service life of the material.

Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Conversion

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for studying the polymerization of monomers like VEC. In the context of photopolymerization, photo-DSC, where the sample is irradiated within the DSC cell, is particularly powerful. This technique measures the heat flow associated with the polymerization reaction as a function of time or temperature.

The polymerization of the methacrylate and vinyl carbonate groups in VEC is an exothermic process, and the heat released is directly proportional to the extent of the reaction. By integrating the exothermic peak in the DSC thermogram, the total heat of polymerization (ΔHp) can be determined. This value can then be used to calculate the degree of monomer conversion by comparing it to the theoretical heat of polymerization for the complete conversion of the functional groups. mdpi.comkpi.ua

Photo-DSC allows for the determination of key kinetic parameters, such as the rate of polymerization (Rp) and the time to reach the maximum polymerization rate. These parameters are influenced by factors such as light intensity, photoinitiator concentration, and temperature. Studies on multifunctional methacrylates have shown that the polymerization rate profiles can exhibit complex behaviors, including autoacceleration due to the gel effect and autodeceleration as the system vitrifies. kpi.ua

Table 4: Illustrative DSC Data for the Photopolymerization of a Multifunctional Methacrylate

ParameterValue
Onset Temperature of Polymerization (°C)35
Peak Exotherm Temperature (°C)55
Heat of Polymerization (ΔHp) (J/g)250
Final Monomer Conversion (%)85

Note: Specific DSC data for the polymerization of this compound were not available in the reviewed literature. The data presented is illustrative and based on typical values for the photopolymerization of multifunctional methacrylates.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the decomposition temperatures, the amount of volatile products generated, and the amount of residual char.

The thermal stability of a polymer is a critical property that determines its processing window and its suitability for various applications, especially those involving elevated temperatures. For a polymer containing both methacrylate and carbonate linkages, the thermal degradation mechanism can be complex. The degradation may involve depolymerization, random chain scission, and the decomposition of the carbonate groups. illinois.edudntb.gov.ua

The TGA thermogram of poly(VEC) would be expected to show one or more distinct weight loss steps, each corresponding to a different degradation process. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify the temperatures at which the degradation processes are most rapid. Studies on polymers containing vinyl carbonate and methacrylate groups suggest that the nature of the side groups significantly influences the thermal degradation profile. illinois.edu

Table 5: Illustrative TGA Data for a Generic Poly(methacrylate) and a Poly(carbonate)

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)Residue at 600°C (%)
Poly(methyl methacrylate)280370< 5
Aromatic Polycarbonate450520~25

Note: Specific TGA data for poly(this compound) were not available in the reviewed literature. The data presented is for related polymer types to illustrate the expected range of thermal stability.

Microstructural and Morphological Characterization of Polymer Networks

Scanning Electron Microscopy (SEM) for Fracture Morphology and Network Heterogeneity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. In the context of this compound polymer networks, SEM is instrumental in analyzing the morphology of fracture surfaces. The way a polymer network breaks provides significant clues about its toughness, brittleness, and the presence of internal stresses or defects.

Detailed SEM analysis can reveal the nature of the fracture, such as whether it is a brittle fracture, characterized by a smooth, glassy surface, or a ductile fracture, which would show evidence of plastic deformation. For instance, in studies of model end-linked polymer networks, fracture analysis is a key component in understanding the relationship between molecular structure and macroscopic failure properties. nih.gov The examination of fracture surfaces can show micro-voids, cracks, and other features that are indicative of the energy dissipation mechanisms at play during failure. doi.orgumd.edu

Furthermore, SEM can be used to assess the heterogeneity of the polymer network. Variations in crosslinking density can lead to a non-uniform network structure, which can be visualized by SEM. In some cases, copolymers are synthesized to create specific morphologies; for example, the copolymerization of methyl methacrylate (MMA) with vinyl triethoxysilane (B36694) (VTES) results in a roughened and porous surface morphology as observed by SEM. researchgate.net While not specific to this compound, this demonstrates the capability of SEM to reveal morphological changes due to copolymerization. The presence of pores or phase-separated domains can significantly influence the mechanical and physical properties of the final material.

Table 1: SEM Analysis of Polymer Network Features

Feature AnalyzedObservational InsightsImplication for Polymer Properties
Fracture Surface Smooth, glassy appearance vs. rough, deformed surfaceIndicates brittle vs. ductile failure modes, respectively.
Crack Propagation Path and branching of micro-cracksReveals stress concentration points and fracture toughness.
Network Heterogeneity Variations in surface texture, presence of pores or aggregatesPoints to non-uniform crosslinking or phase separation.
Porosity Size, distribution, and interconnectivity of poresAffects mechanical strength, density, and permeability.

Transmission Electron Microscopy (TEM) for Phase Separation and Nanostructure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of thin polymer specimens. For this compound polymer networks, TEM is particularly valuable for identifying phase separation and characterizing nanostructures within the material. researchgate.net

Phase separation can occur in polymer blends or copolymers where different polymer chains are immiscible, leading to the formation of distinct domains with varying compositions. TEM can visualize these domains, providing information on their size, shape, and distribution. For instance, in block copolymers, TEM can reveal the formation of well-ordered nanostructures such as lamellae, cylinders, or spheres, depending on the block lengths and their interactions. Cryogenic TEM (cryo-TEM) is an advanced version of this technique that allows for the visualization of nanostructures in their solution state by flash-freezing the sample. nih.gov This is particularly useful for studying self-assembling systems. nih.gov

The nanostructure of a polymer network, including the arrangement of polymer chains and crosslinks at the nanoscale, can be inferred from TEM images. Staining techniques, where heavy metal stains are used to selectively bind to certain parts of the polymer, can enhance the contrast in TEM and make different phases or domains more visible. researchgate.net This level of detail is critical for establishing structure-property relationships in high-performance polymers. For example, the internal structure of film-forming latex particles can be characterized in solution using liquid cell TEM, providing insights into their size and morphology. researchgate.net

Table 2: TEM Analysis of Polymer Nanostructure

Feature AnalyzedObservational InsightsImplication for Polymer Properties
Phase Domains Size, shape, and distribution of distinct phasesIndicates the degree of miscibility and affects mechanical and optical properties.
Nanostructure Ordered structures (e.g., lamellae, cylinders) in block copolymersDetermines the anisotropic properties of the material.
Internal Morphology Visualization of internal particle structure, core-shell morphologiesProvides insights into the polymerization process and material performance.
Dispersion of Fillers Distribution and aggregation of nanoparticles within the polymer matrixInfluences the mechanical reinforcement and functionality of nanocomposites.

Dynamic Light Scattering (DLS) for Polymer Self-Assembly and Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymers in solution. It works by analyzing the fluctuations in the intensity of laser light scattered by the moving particles. For this compound polymers, DLS is an excellent tool for studying their self-assembly behavior in a solvent and for determining the size distribution of polymer particles in a latex or emulsion.

When this compound is polymerized via emulsion or dispersion polymerization, it forms a colloidal suspension of polymer particles. DLS can be used to monitor the growth of these particles during the polymerization process and to characterize the final particle size distribution. The size and uniformity of the particles are critical parameters that influence the properties of the resulting polymer film or coating, such as its gloss, opacity, and mechanical strength.

Furthermore, DLS can provide insights into the self-assembly of this compound-containing copolymers in solution. Amphiphilic block copolymers, for instance, can self-assemble into micelles or other aggregates in a selective solvent. DLS can measure the hydrodynamic radius of these self-assembled structures, providing information about their size and shape. This is particularly relevant for applications in drug delivery, nanotechnology, and as rheology modifiers.

Table 3: DLS Analysis of Polymer Solutions and Dispersions

Parameter MeasuredInformation ObtainedRelevance to Polymer System
Hydrodynamic Radius (Rh) Average size of particles or polymer coils in solutionCharacterizes the dimensions of nanoparticles, micelles, or polymer aggregates.
Polydispersity Index (PDI) A measure of the width of the particle size distributionIndicates the uniformity of the particle population; a low PDI signifies a monodisperse system.
Aggregation Behavior Changes in particle size over time or with varying conditionsMonitors the stability of a colloidal suspension and the kinetics of self-assembly.
Conformational Changes Variations in hydrodynamic radius with temperature, pH, or solventReveals information about the swelling, collapse, or unfolding of polymer chains.

Polymer Degradation Mechanisms and Controlled Degradability of Methacryloxyethyl Vinyl Carbonate Based Materials

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds by water. In polymers derived from MEVC, both the ester and carbonate groups are susceptible to hydrolysis. This process can be influenced by various factors, primarily the pH of the surrounding environment.

The degradation of MEVC-based polymers in an aqueous environment is primarily initiated by the scission of the ester and carbonate linkages. The ester bond, originating from the methacrylate (B99206) moiety, and the carbonate bond, from the vinyl carbonate group, are both susceptible to hydrolysis. This reaction is the reverse of a condensation polymerization, where water molecules attack the polymer chain, leading to its cleavage. youtube.com

The hydrolysis of the ester bond results in the formation of a carboxylic acid and an alcohol. Similarly, the hydrolysis of the carbonate bond yields two alcohol molecules and carbonic acid, which is unstable and typically decomposes into carbon dioxide and water. For polymers containing vinylene carbonate, hydrolysis in a weakly alkaline medium can lead to the cleavage of the cyclic carbonate ring, forming polyhydroxymethylene. wikipedia.org

The general mechanisms for acid- and base-catalyzed hydrolysis of ester and carbonate groups are well-established. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. Base-catalyzed hydrolysis, or saponification, is generally faster and irreversible compared to the reversible acid-catalyzed hydrolysis. nih.gov

The rate of hydrolytic degradation of MEVC-based materials is significantly influenced by the pH of the surrounding medium. Both acidic and basic conditions can catalyze the hydrolysis of ester and carbonate bonds, though the effect is typically more pronounced in alkaline environments. nih.govresearchgate.net Studies on analogous polymer systems, such as those containing cyclic carbonates or other ester linkages, have demonstrated this pH dependency. For instance, the hydrolysis of lactones (cyclic esters) and their acyclic counterparts is faster at higher pH values. nih.gov

Polymer SystempH ConditionObservationReference
Polylactide (PLA)Alkaline (0.01N NaOH)Slow degradation observed over 5 months. rsc.org
PLA/Poly(propylene carbonate) (PPC) BlendspH 11Accelerated hydrolytic degradation compared to neutral conditions. researchgate.net
Diphenyl carbonatepH 7 (25°C)Rapid hydrolysis to phenol (B47542) and carbon dioxide. researchgate.net

Other environmental factors that can influence the degradation rate include temperature and the presence of ions. Increased temperature generally accelerates the rate of hydrolysis by providing more thermal energy for the reaction to overcome the activation energy barrier. psu.edu

Enzymatic Degradation Processes

Enzymatic degradation is a key process for the breakdown of biodegradable polymers, particularly in biological environments. Specific enzymes can catalyze the hydrolysis of ester and carbonate linkages in MEVC-based materials, often at a significantly faster rate than simple hydrolysis.

Enzymes such as lipases and esterases are known to be effective in the degradation of aliphatic polyesters and some polycarbonates. nih.gov These enzymes exhibit specificity for certain types of chemical bonds. For instance, lipases from Pseudomonas species have been shown to degrade poly(ε-caprolactone) (PCL), a polyester, by hydrolyzing its ester bonds. nih.gov Similarly, cutinase has been found to effectively hydrolyze poly(butylene succinate-co-adipate) (PBSA), another aliphatic polyester. capes.gov.br While specific enzymes that target poly(MEVC) have not been explicitly identified in the literature, it is highly probable that esterases and lipases would play a significant role in its biodegradation due to the presence of ester and carbonate groups.

The table below lists some enzymes and their activity on related polymer systems.

EnzymePolymer SubstrateObservationReference
CutinasePoly(butylene succinate-co-adipate) (PBSA)High degradation rate (6.4 mg/h/cm²). capes.gov.br
Lipase from Candida sp. (CALB)Poly(ε-caprolactone) (PCL)High degradation rate (5.2 mg/h/cm²). capes.gov.br
Pseudomonas LipasePCL/PLA CopolymersDegradation rate increases with PCL content. nih.gov

Enzymatic degradation of polymers can proceed via two primary mechanisms: exo-type and endo-type chain scission. capes.gov.br

Endo-type degradation: This involves the random cleavage of ester or carbonate bonds along the main polymer chain. This process results in a rapid decrease in the polymer's molecular weight and can lead to the formation of various oligomeric fragments. capes.gov.br

The predominant mechanism depends on the specific enzyme, the polymer's chemical structure, crystallinity, and morphology. For many biodegradable polyesters, surface erosion (an exo-type process) is a common mode of enzymatic degradation. nih.gov

Photo-Oxidative and Thermal Degradation Studies

Beyond hydrolytic and enzymatic pathways, MEVC-based materials can also be degraded by physical factors such as light and heat.

Photo-Oxidative Degradation: This process involves the degradation of a polymer due to the combined action of light (particularly UV radiation) and oxygen. wikipedia.org For many vinyl polymers, photo-oxidation is initiated by the formation of free radicals on the polymer chain, which then react with oxygen in a chain reaction. wikipedia.orgyoutube.com This can lead to chain scission, cross-linking, and the formation of chromophoric groups, resulting in changes to the material's mechanical properties and appearance. While specific studies on MEVC are not available, research on related polymers like poly(vinyl chloride) and polyethylene (B3416737) shows that photo-degradation can be initiated by impurities or structural defects and is influenced by environmental factors such as humidity. youtube.com

Role of Light-Induced Homolytic Fission and Radical Formation

Exposure to ultraviolet (UV) light is a significant factor in the degradation of acrylic and vinyl-based polymers. youtube.comnih.gov This process, known as photodegradation, is initiated when a chromophore within the polymer structure absorbs light energy. nih.gov In polymers based on VEC, which contain both methacrylate and vinyl carbonate moieties, several chromophoric groups are susceptible to UV absorption.

Upon absorbing UV radiation, the polymer molecules can enter an excited state, leading to the homolytic cleavage of covalent bonds. This fission results in the formation of highly reactive free radicals. youtube.comnih.gov The bonds most likely to undergo homolysis are those with lower dissociation energies. In the VEC polymer backbone and side chains, potential sites for homolytic fission include the C-C bonds of the polymer backbone and the ester and carbonate linkages.

The general process of photodegradation can be summarized in the following steps:

Initiation: Absorption of a photon (hν) by the polymer (P) creates an excited state (P*), which then decomposes into free radicals (R•).

P + hν → P* → R• + R'•

Propagation: The initial radicals can react with other polymer chains or with oxygen (if present) to generate new radicals, propagating a chain reaction of bond scission.

R• + P → RH + P•

P• + O₂ → POO• (Peroxy radical)

Termination: The radical chain reactions are terminated by the combination or disproportionation of two radicals.

R• + R'• → R-R'

P• + P• → Inactive products

The presence of tertiary hydrogen atoms and ester groups in the methacrylate portion of the polymer can make it particularly sensitive to reactions involving free radicals. nih.gov The formation of these radicals can lead to chain scission, reducing the polymer's strength, or cross-linking, which can alter its mechanical properties. nih.gov

Investigation of Autocatalytic Degradation Processes

Autocatalytic degradation occurs when a degradation product accelerates the rate of further degradation. In the context of VEC-based polymers, the carbonate linkage is susceptible to hydrolysis, a chemical breakdown in the presence of water. This process can be catalyzed by acids or bases. nih.gov

A potential hydrolytic degradation pathway for the carbonate group is as follows:

Hydrolysis Initiation: Water molecules attack the electrophilic carbonyl carbon of the carbonate group.

Formation of Intermediate: A tetrahedral intermediate is formed.

Chain Scission and Product Formation: The intermediate collapses, leading to the cleavage of the carbonate bond and the formation of a hydroxyl group, a carboxylic acid, and the release of CO₂.

This process is analogous to the degradation observed in other polymers containing carbonate linkages, where the release of acidic byproducts is known to promote further degradation. The rate of this autocatalytic process is dependent on factors such as the ambient humidity, temperature, and the pH of the surrounding environment.

Design Strategies for Tunable Degradation

The ability to control the degradation rate of polymers is essential for their application in fields like drug delivery and tissue engineering. For materials based on methacryloxyethyl vinyl carbonate, several strategies can be employed to tailor their degradation profiles.

Incorporation of Degradable Comonomers via Radical Ring-Opening Polymerization (RROP)

A powerful strategy to introduce controlled degradability into vinyl polymers is through radical ring-opening polymerization (RROP). semanticscholar.org Since vinyl polymers typically have robust carbon-carbon backbones that are not easily broken, RROP allows for the insertion of labile linkages, such as esters or thioesters, directly into the polymer backbone. semanticscholar.orgnih.gov

This is achieved by copolymerizing a standard vinyl monomer like VEC with a cyclic monomer capable of undergoing ring-opening. Cyclic ketene (B1206846) acetals and cyclic thionocarbonates are examples of monomers used in RROP to create degradable vinyl copolymers. semanticscholar.orgnih.gov During polymerization, the cyclic monomer adds to the growing radical chain end and then ring-opens, inserting a cleavable group into the backbone. semanticscholar.org

Table 1: Examples of RROP Comonomers for Degradable Vinyl Polymers

RROP Monomer TypeLabile Linkage IntroducedPotential Comonomers
Cyclic Ketene AcetalsEster2-methylene-1,3-dioxepane
Cyclic ThionocarbonatesThiocarbonate/ThioesterDibenzo[c,e]oxepane-5-thione
Cyclic ThionocarbamatesThiocarbamatePhenyl-substituted cyclic thionocarbamates

This table provides examples of monomer types that can be used in RROP to introduce degradable functionalities into vinyl polymer backbones.

Correlation between Polymer Architecture and Degradation Profile

The architecture of a polymer—whether it is linear, branched, cross-linked, or part of a block copolymer—has a profound impact on its degradation profile.

Linear vs. Branched Polymers: Linear polymers generally have a more uniform degradation profile compared to branched polymers. The presence of branches can create steric hindrance, potentially slowing down the access of degrading agents like water to the labile groups within the polymer core.

Cross-linking Density: In cross-linked materials, the degradation rate is inversely proportional to the cross-linking density. A higher density of cross-links restricts the mobility of polymer chains and reduces the diffusion of water and other degrading species into the polymer matrix, thereby slowing down degradation. By controlling the amount of a cross-linking agent during polymerization, the degradation rate can be effectively tuned.

Block Copolymers: The degradation behavior can be precisely controlled by designing block copolymers. For example, a block copolymer consisting of a stable block and a degradable block (e.g., poly(VEC)) would exhibit degradation only in the specific, labile segments. This allows for the creation of materials that maintain their structural integrity for a period before degrading, or for the formation of porous structures as one block degrades away.

The degradation mechanism itself can be influenced by the polymer structure. For instance, studies on acrylic polymers suggest that chain scission is the primary degradation mechanism in some copolymers, while cross-linking dominates in others. nih.gov The specific degradation pathway of poly(VEC)-based materials will similarly depend on their unique architecture.

Diffusion of Degradation Byproducts (e.g., Carbon Dioxide)

For example, the buildup of acidic byproducts can lead to the previously mentioned autocatalytic degradation. nih.gov The generation and entrapment of gaseous byproducts like CO₂ can create internal pressure within the polymer matrix, potentially leading to mechanical failure, such as cracking or swelling.

The rate of diffusion is governed by several factors:

Polymer State: Diffusion is significantly faster when the polymer is in a rubbery state (above its glass transition temperature, Tg) compared to a glassy state (below Tg). nih.gov

Porosity: A more porous polymer structure will allow for easier escape of degradation byproducts.

Byproduct Solubility: The solubility of the byproducts in the polymer matrix will also affect their diffusion rate.

Understanding and controlling the diffusion of degradation byproducts is therefore a key aspect of designing VEC-based materials with predictable and controlled degradation characteristics.

Structure Property Relationships in Methacryloxyethyl Vinyl Carbonate Polymers

Influence of Monomer Chemical Structure on Polymer Network Formation

The unique bifunctional nature of methacryloxyethyl vinyl carbonate (MEVC), which contains both a methacrylate (B99206) group and a vinyl carbonate group, plays a pivotal role in the formation and resulting characteristics of the polymer network. This dual reactivity allows for complex copolymerizations that are not readily achievable with conventional crosslinkers.

Impact on Degree of Vinyl Conversion and Crosslink Density

This compound was developed as a novel crosslinking agent specifically to enable the efficient copolymerization of N-vinyl monomers, such as N-vinyl pyrrolidone (NVP), with methacrylate monomers under UV-curing conditions. researchgate.netmdpi.comgoogle.comresearchgate.net In free-radical polymerization, methacrylate groups are generally more reactive than vinyl carbonate or other N-vinyl groups. The presence of the highly reactive methacrylate moiety on the MEVC molecule facilitates its incorporation into the growing polymer chains alongside other methacrylates. This process effectively brings the less reactive vinyl carbonate group into the polymer network, where it can then participate in further crosslinking reactions.

Correlation of Polymer Architecture with Material Performance

The macroscopic performance of materials derived from this compound is a direct consequence of the polymer architecture established during network formation. By carefully selecting comonomers and their ratios, material properties can be precisely engineered.

Tailoring Properties through Copolymer Composition and Monomer Distribution

The use of this compound as a crosslinker allows for significant tailoring of material properties. Research has demonstrated that hydrogels prepared by the UV copolymerization of N-vinyl pyrrolidone (NVP) and methacrylates using MEVC exhibit distinct advantages over those made with traditional dimethacrylate crosslinkers. researchgate.netmdpi.comgoogle.com Specifically, MEVC-crosslinked hydrogels have been found to possess higher equilibrium water content, superior tear strength, and a lower modulus. researchgate.netmdpi.comgoogle.comresearchgate.net

This improvement is attributed to the unique network structure imparted by the MEVC monomer. The flexibility of the carbonate linkage and the potential for a more controlled, less clustered crosslink distribution likely contribute to a network that can absorb more water without compromising its toughness. The ability to vary the concentration of MEVC and the ratio of comonomers like NVP allows for the fine-tuning of these properties to meet the demands of specific applications, such as contact lenses. researchgate.netacs.org

Below is a data table summarizing the comparative properties of hydrogels formulated with MEVC versus a conventional dimethacrylate crosslinker when copolymerized with NVP.

PropertyHydrogel with MEVC CrosslinkerHydrogel with Traditional Dimethacrylate Crosslinker
Water Content HigherLower
Tear Strength HigherLower
Modulus LowerHigher

This table is a qualitative summary based on findings reported in the literature. researchgate.netmdpi.comgoogle.comresearchgate.net

Understanding the Impact of Network Heterogeneity

A key feature of polymer networks formed using MEVC is their inherent heterogeneity. Network heterogeneity refers to spatial variations in crosslink density and monomer distribution throughout the material. researchgate.netrsc.org This phenomenon arises directly from the differential reactivity of the methacrylate and vinyl carbonate groups on the MEVC molecule. The faster-reacting methacrylate groups tend to form highly crosslinked regions or clusters early in the polymerization process, while the slower-reacting vinyl carbonate groups form crosslinks later, potentially in different regions of the network.

This creates a "pseudo-double network" character, with an asymmetry in crosslinking density. aps.org Such structural heterogeneity has a profound impact on the material's properties. aps.org Spatially inhomogeneous crosslinking can alter chain dynamics and affect the mechanical response of the network. researchgate.netmdpi.com While significant heterogeneity can sometimes be a point of failure, the specific type generated by MEVC appears to be beneficial, leading to a combination of high water content (often associated with softer, more sparsely crosslinked regions) and good tear strength (associated with tougher, more densely crosslinked domains). Understanding and controlling this heterogeneity is crucial for designing advanced materials.

Theoretical Approaches to Structure-Property Relationships

Predicting the properties of complex polymer networks, such as those formed with this compound, often requires the use of theoretical and computational models. Although specific models for MEVC are not widely published, several general theoretical frameworks are applicable to understanding such heterogeneous systems.

One relevant approach is the Elastic Network Model (ENM) , which reintroduces spatial resolution by considering the network at the level of its topological constraints (i.e., the crosslinks). mdpi.com This model is capable of predicting macroscopic mechanical properties by accounting for the spatial distribution and connectivity of the crosslinks, making it well-suited for studying the effects of heterogeneity. mdpi.com

Another powerful tool is the replica method , a statistical mechanics approach that considers the conditions under which the network was formed. mdpi.com This "replica trick" acknowledges that the final network structure is a "memory" of the initial polymerization conditions and can be used to model systems with random, quenched-in structural disorder, such as the spatial fluctuations in crosslink density found in MEVC-based polymers. researchgate.netmdpi.com

Finally, models like the Tanaka–Edwards model are used for describing the behavior of dynamic networks, which could be extended to understand the complex relaxation and mechanical responses in permanently crosslinked but highly heterogeneous systems. google.com These theoretical approaches provide a framework for linking the monomer's chemical structure and the resulting network architecture to the material's ultimate performance, guiding future material design.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in chemistry and materials science to correlate the structural or physicochemical properties of compounds with their activities or properties, respectively. nih.govresearchgate.netacs.org These models are built on the principle that the properties of a chemical substance are intrinsically linked to its molecular structure. By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed property, QSAR/QSPR models can be used to predict the properties of new, untested compounds. arxiv.org This predictive capability is particularly valuable in polymer science for accelerating the design of new materials with desired characteristics, reducing the need for extensive experimental synthesis and testing. llnl.gov

Data Set Preparation: A diverse set of polymers with known properties is required. For poly(VEC), this would ideally involve a series of copolymers with varying comonomer ratios or polymers with systematic structural modifications.

Molecular Descriptor Calculation: The repeating unit of the polymer is used to calculate a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and others. researchgate.net

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), a relationship is established between the calculated descriptors and the experimental property of interest. frontiersin.orgresearchgate.net

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques. researchgate.net

Predictive Modeling of Key Polymer Properties

For poly(VEC), QSAR/QSPR models could potentially predict a range of important properties:

Thermal Properties: The glass transition temperature (Tg) is a critical property for determining the application range of a polymer. QSAR models have been successfully developed to predict the Tg of various polymers based on descriptors related to the rigidity and intermolecular interactions of the polymer chains. acs.org

Mechanical Properties: Properties such as tensile strength, modulus, and elongation at break are crucial for structural applications. Predictive models for these properties often incorporate descriptors that reflect the cohesive energy density and chain entanglement of the polymer.

Optical Properties: For applications where optical clarity is important, such as in coatings or lenses, the refractive index is a key parameter. QSPR models have been shown to accurately predict the refractive index of polymers using descriptors related to polarizability and molecular volume. acs.org

Illustrative Data for QSAR Modeling of VEC-based Copolymers

While experimental data for a series of VEC copolymers is not available, the following tables illustrate the type of data that would be used to construct a QSAR model. Table 1 presents hypothetical data for a series of copolymers of this compound (VEC) and a hypothetical comonomer, Methyl Acrylate (B77674) (MA). The table includes the composition of the copolymer and a hypothetical experimental glass transition temperature (Tg).

Table 1: Hypothetical Data for QSAR Modeling of VEC-MA Copolymers

CopolymerVEC Mole FractionMA Mole FractionHypothetical Tg (°C)
P(VEC)1.00.085
P(VEC-co-MA) 9:10.90.178
P(VEC-co-MA) 7:30.70.365
P(VEC-co-MA) 1:10.50.552
P(VEC-co-MA) 3:70.30.738
P(VEC-co-MA) 1:90.10.923
P(MA)0.01.010

From this data, molecular descriptors would be calculated for the repeating units of the copolymers. Table 2 provides a simplified, illustrative example of a few selected descriptors that could be used in a QSAR model to predict the glass transition temperature.

Table 2: Illustrative Molecular Descriptors for QSAR Model Development

CopolymerMolecular Weight of Repeating Unit ( g/mol )Number of Rotatable BondsPolar Surface Area (Ų)
P(VEC)200.19865.7
P(VEC-co-MA) 9:1188.777.662.93
P(VEC-co-MA) 7:3165.936.857.39
P(VEC-co-MA) 1:1143.096.051.85
P(VEC-co-MA) 3:7120.255.246.31
P(VEC-co-MA) 1:997.414.440.77
P(MA)86.09437.3

Note: The descriptor values for the copolymers are hypothetical and calculated as a weighted average of the homopolymer descriptors for illustrative purposes. In a real QSAR study, more sophisticated methods would be used to represent the copolymer structure.

By applying a regression analysis to the data in these tables, a QSAR equation could be formulated. For instance, a simplified hypothetical model might look like:

Tg = a * (Molecular Weight) - b * (Number of Rotatable Bonds) + c * (Polar Surface Area) + d

Where a, b, c, and d are coefficients determined by the regression analysis. Such a model, once validated, could then be used to predict the Tg of new VEC-based copolymers with different compositions or even with different comonomers, thereby guiding the synthesis of new polymers with tailored thermal properties. The development of such predictive models is a growing field in polymer informatics, promising to accelerate the discovery of new and innovative materials. researchgate.net

Academic and Research Applications of Methacryloxyethyl Vinyl Carbonate Polymers in Material Science

Advanced Polymer Materials for Coatings and Adhesives

The dual functionality of methacryloxyethyl vinyl carbonate makes it an intriguing monomer for the development of high-performance coatings and adhesives. The methacrylate (B99206) group provides a reactive site for free-radical polymerization, a common method for curing in these applications, while the vinyl carbonate group can influence the final properties of the polymer network.

Development of Low-Irritancy and High-Performance Formulations

In the coatings and adhesives industry, there is a continuous drive to develop formulations with reduced levels of volatile organic compounds (VOCs) and lower irritancy to address health and environmental concerns. Traditional acrylate (B77674) and methacrylate monomers can sometimes be associated with skin and respiratory irritation. Vinyl carbonates are being explored as a class of monomers with potentially lower cytotoxicity and irritancy. This has led to research into their use in creating safer and more user-friendly coating and adhesive products.

While specific data on formulations containing this compound is not extensively published in open literature, the general trend in the field is to explore monomers that can offer a better toxicological profile without compromising performance. The incorporation of a vinyl carbonate group into a methacrylate monomer, as in this compound, represents a molecular design strategy aimed at achieving this balance. Research in this area focuses on synthesizing and characterizing copolymers of this compound with other monomers to evaluate their potential for creating durable, resistant, and low-irritancy films and bonds.

Table 1: Comparison of Monomer Classes for Coatings and Adhesives

Monomer ClassAdvantagesPotential Disadvantages
AcrylatesHigh reactivity, good performancePotential for skin and respiratory irritation
MethacrylatesLower volatility and odor than acrylatesCan still be irritants
Vinyl Carbonates Potentially lower cytotoxicity and irritancy May have different reactivity profiles

Adhesion Mechanisms to Various Substrates

The adhesion of a polymer to a substrate is a complex phenomenon governed by a combination of physical and chemical interactions at the interface. For polymers containing carbonate and ester functional groups, such as those derived from this compound, several mechanisms can contribute to adhesion:

Polar Interactions: The carbonyl groups in both the methacrylate and carbonate moieties are polar, which can lead to strong dipole-dipole interactions and hydrogen bonding with polar substrates like metals, glass, and certain plastics.

Wetting and Surface Energy: For effective adhesion, the liquid coating or adhesive must adequately wet the substrate surface. The surface energy of the polymer plays a crucial role in this process. The chemical structure of this compound will influence the surface tension of the resulting polymer and its ability to spread over and make intimate contact with different surfaces.

Mechanical Interlocking: On rough or porous substrates, the polymer can physically penetrate into the surface irregularities, creating a strong mechanical interlock upon curing.

Covalent Bonding: In some cases, the functional groups on the polymer can react with complementary functional groups on the substrate surface, forming strong and durable covalent bonds. For example, the carbonate group could potentially react with amine or hydroxyl groups on a substrate under certain conditions.

Research into the adhesion of polymers based on this compound would involve systematic studies on various substrates with different surface energies and chemistries. Techniques such as contact angle measurements, pull-off adhesion tests, and spectroscopic analysis of the interface would be employed to elucidate the dominant adhesion mechanisms.

Biomedical Polymer Matrices and Scaffolds

The unique chemical structure of this compound also makes it a candidate for investigation in the biomedical field, where biocompatibility, biodegradability, and specific material properties are critical.

Design of Biodegradable Polymer Networks for Tissue Engineering

Biodegradable polymers are essential for creating temporary scaffolds that support tissue regeneration and then degrade and are absorbed by the body. The design of these scaffolds requires precise control over their mechanical properties, degradation rate, and biocompatibility. The presence of a carbonate linkage in polymers derived from this compound introduces a potential site for hydrolytic or enzymatic degradation.

The degradation of polycarbonates can proceed via surface or bulk erosion, and the degradation products are often less acidic than those of some polyesters, which can be advantageous in minimizing inflammatory responses in the body. Research in this area would focus on the synthesis of crosslinked polymer networks (hydrogels) from this compound and other co-monomers. The degradation behavior of these networks would be studied in vitro under simulated physiological conditions to understand the influence of the polymer composition and architecture on the degradation rate and mechanism. The suitability of these scaffolds for tissue engineering would be further assessed by evaluating their ability to support cell attachment, proliferation, and differentiation.

Table 2: Potential Properties of this compound-Based Biodegradable Networks

PropertyPotential Influence of this compound
Biodegradability The carbonate linkage can offer tunable degradation kinetics.
Degradation Products Potentially less acidic compared to some polyester-based materials.
Mechanical Properties The methacrylate backbone allows for crosslinking to achieve a range of mechanical strengths.
Biocompatibility The overall biocompatibility would need to be thoroughly evaluated through in vitro and in vivo studies.

Exploration in Contact Lens Materials (Material Properties Perspective)

This compound has been identified as a monomer component in the synthesis of contact lens materials. Specifically, it is a monomer used in the production of Alphafilcon A, a hydrogel material used for soft contact lenses nih.gov. In this context, it is often used as a crosslinking agent to improve the mechanical properties of the lens material.

The key material properties for contact lenses include:

Oxygen Permeability (Dk): High oxygen permeability is crucial to ensure the health of the cornea. The chemical structure of the polymer network influences its ability to transport oxygen.

Water Content: The equilibrium water content affects the comfort and oxygen permeability of the lens.

Mechanical Strength and Modulus: The lens must be durable enough to handle but also soft and flexible for comfort. The incorporation of crosslinkers like this compound can enhance the tear strength and tensile strength of the hydrogel.

Surface Wettability: A hydrophilic surface is necessary for a stable tear film and to prevent discomfort.

The use of this compound in contact lens formulations demonstrates its ability to be incorporated into biocompatible, optically clear hydrogels with a desirable combination of physical and mechanical properties.

Utility in Drug Delivery Systems (Polymer Design for Controlled Release)

Polymers are extensively used to create drug delivery systems that can control the rate and location of drug release in the body. The design of the polymer is critical to achieving the desired release profile. Vinyl polymers, due to their ease of functionalization and biocompatibility, are attractive candidates for these systems pharmaexcipients.comresearchgate.net.

Polymers based on this compound could be designed for controlled drug release through several mechanisms:

Diffusion-Controlled Release: The drug can be encapsulated within a polymer matrix and its release controlled by diffusion through the polymer network. The crosslink density and hydrophilicity of the polymer, which can be tailored by the inclusion of this compound, would govern the diffusion rate.

Degradation-Controlled Release: If the polymer matrix is biodegradable, the drug can be released as the polymer degrades. The degradation rate of the carbonate linkages would be a key factor in controlling the release kinetics.

Stimuli-Responsive Release: It may be possible to design polymers that respond to specific physiological stimuli, such as pH or enzymes, to trigger drug release. While not inherently stimuli-responsive, the this compound monomer could be copolymerized with functional monomers that impart these properties.

The development of drug delivery systems using this monomer would involve synthesizing polymer-drug conjugates or drug-loaded microparticles or hydrogels. In vitro drug release studies would be conducted under various conditions to characterize the release kinetics and to understand how the polymer design influences drug delivery.

Fabrication via Advanced Manufacturing Techniques (e.g., 3D Microfabrication, Two-Photon Polymerization)

Polymers derived from this compound are anticipated to be compatible with advanced manufacturing techniques such as 3D microfabrication and two-photon polymerization (2PP). These methods offer the ability to create complex, three-dimensional structures with high resolution, which is crucial for various applications in material science and biomedical engineering.

The methacrylate group in this compound is a well-established functional group for photopolymerization, a process central to many 3D printing technologies. Upon exposure to light of a suitable wavelength, and in the presence of a photoinitiator, the methacrylate group undergoes rapid polymerization, leading to the formation of a crosslinked polymer network. This reactivity is a key attribute for its potential use in techniques like stereolithography (SLA) and digital light processing (DLP).

Two-photon polymerization, a high-resolution 3D printing technique, utilizes the simultaneous absorption of two photons to initiate polymerization in a very small, localized volume (a voxel). microlight3d.com This allows for the fabrication of structures with sub-micrometer features. microlight3d.com Monomers with vinyl functionalities are suitable for 2PP, suggesting that this compound could be a candidate for developing novel resins for this advanced manufacturing method. The vinyl carbonate group might influence the polymerization kinetics and the final properties of the fabricated microstructures. While direct studies on this compound in 2PP are not available, research on other multifunctional monomers provides insights into the expected behavior.

Table 1: Comparison of Advanced Manufacturing Techniques Potentially Applicable to this compound Polymers

Manufacturing TechniquePrinciplePotential Advantages for this compound Polymers
3D Microfabrication (e.g., SLA, DLP) Layer-by-layer photopolymerization of a liquid resin.Rapid prototyping, fabrication of complex geometries.
Two-Photon Polymerization (2PP) Voxel-by-voxel polymerization initiated by two-photon absorption.Ultra-high resolution (sub-micrometer), fabrication of intricate internal structures. microlight3d.com

Polymer Composites Development

The bifunctional nature of this compound, containing both a methacrylate and a vinyl carbonate group, makes it a promising candidate for the development of advanced polymer composites. These functional groups can participate in different polymerization mechanisms, potentially leading to materials with tailored properties.

Integration into Dental Composites (e.g., Amorphous Calcium Phosphate-Based Systems)

In the field of dental materials, there is a continuous search for monomers that can improve the longevity and bioactivity of dental composites. Methacrylate-based monomers are the cornerstone of dental resin composites. mdpi.com The methacrylate group in this compound would allow it to be readily incorporated into existing dental resin formulations.

Role in Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. This unique structure can lead to synergistic properties that are not attainable with a single polymer network.

The presence of two distinct polymerizable groups in this compound opens up the possibility of forming novel IPNs. For instance, the methacrylate group could be polymerized through a free-radical mechanism, while the vinyl carbonate group could potentially be polymerized through a different, orthogonal chemistry. This would allow for the sequential or simultaneous formation of two independent networks, creating a true IPN structure. Research on IPNs based on polyurethane and poly(2-hydroxyethyl methacrylate) has demonstrated the potential of these materials for biomedical applications. researchgate.netsemanticscholar.org

Table 2: Potential IPN Formation Strategies with this compound

Polymerization StrategyNetwork 1 (from Methacrylate)Network 2 (from Vinyl Carbonate)Potential Advantages
Sequential Polymerization Formed via free-radical polymerization.Formed subsequently via a different polymerization mechanism.Controlled network formation, tailored properties.
Simultaneous Polymerization Formed via free-radical polymerization.Formed concurrently via a non-interfering polymerization mechanism.Simplified processing, potentially unique morphologies.

Functionalization for Bioactive Material Interfaces

The surface properties of a material are critical for its interaction with biological systems. Functionalizing material surfaces to create bioactive interfaces is a key strategy in the development of medical implants, tissue engineering scaffolds, and biosensors.

The vinyl carbonate group of this compound presents a reactive handle that could be used to graft bioactive molecules onto a polymer surface. For example, after the polymerization of the methacrylate group to form the bulk material, the pendant vinyl carbonate groups on the surface could be chemically modified to attach proteins, peptides, or other biomolecules that promote cell adhesion and growth. This approach would allow for the creation of materials that are mechanically robust due to the crosslinked polymethacrylate network, while also presenting a biologically active interface. While this specific application of this compound has not been reported, the concept of surface functionalization is a well-established principle in biomaterial science.

Emerging Research Directions and Future Perspectives

Exploration of Novel Monomer Derivatives with Enhanced Functionality

The exploration of new monomer derivatives based on the vinyl carbonate structure is a vibrant area of research. The goal is to synthesize novel compounds that offer improved properties such as enhanced thermal stability, specific reactivity, and better performance in advanced applications. While vinyl esters and vinyl carbonates are recognized as promising, less cytotoxic alternatives to traditional (meth)acrylates, their reactivity is typically lower.

One promising strategy to enhance functionality is the copolymerization of vinyl carbonate monomers with other functional monomers. For instance, research into polymer electrolytes for high-performance solid-state lithium metal batteries has led to the development of a novel copolymer electrolyte, poly(vinyl ethylene (B1197577) carbonate-3-sulfolene) (P(VEC-SF)-PE). This was achieved by copolymerizing vinyl ethylene carbonate (VEC) with 3-sulfolene (B121364) (SF). The resulting copolymer exhibits a wide electrochemical stability window of 5 V (vs. Li+/Li), a high lithium-ion transference number of 0.6, and an ionic conductivity of 7.97 × 10⁻⁴ S cm⁻¹ at 25 °C. The enhanced anti-oxidation ability of this copolymer is attributed to the pre-degradation of the sulfolene-based functional units.

Another example is the intricate design of a poly(vinylene carbonate-acrylonitrile) based gel polymer electrolyte (PVN-GPE) for 5 V lithium batteries. This copolymer of acrylonitrile (B1666552) and vinylene carbonate demonstrates superior compatibility with high-voltage cathodes, mitigating the issue of parasitic side reactions that often lead to rapid capacity fading. The introduction of vinylene carbonate also improves the interfacial compatibility with lithium anodes, effectively suppressing the formation of lithium dendrites.

These examples, while not directly involving methacryloxyethyl vinyl carbonate, highlight a clear research trajectory: the strategic combination of the vinyl carbonate core with other chemical moieties to create polymers with precisely engineered functionalities for demanding applications. Future research will likely focus on synthesizing derivatives of this compound itself, incorporating functional groups that can impart properties like self-healing, improved biocompatibility, or specific stimuli-responsiveness.

Integration with Sustainable Polymer Chemistry Principles

The growing emphasis on environmental stewardship is driving a paradigm shift in polymer science towards more sustainable practices. The "12 Principles of Green Chemistry," developed by Paul Anastas and John Warner, provide a framework for this transition. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing renewable feedstocks, among others.

The integration of these principles into the lifecycle of this compound and its derivatives is a key area for future research. A major focus is on the use of renewable feedstocks. For instance, research has been conducted on anhydrosugar-based monomers derived from isosorbide, isomannide, and isoidide as bio-based alternatives to petroleum-derived vinyl ester resins. These bio-based monomers can be used to create resins with properties that meet or exceed those of their petroleum-based counterparts. Applying this approach to synthesize this compound from renewable sources would significantly reduce its environmental footprint.

Another important green chemistry principle is the reduction of derivatives. Unnecessary derivatization steps in a synthesis sequence require additional reagents and generate waste. The use of enzymes in synthesis is a powerful tool to achieve this, as their high specificity can often eliminate the need for protecting groups. Developing enzymatic routes for the synthesis of this compound could lead to more efficient and sustainable production processes.

Furthermore, designing polymers for degradation is a crucial aspect of sustainable chemistry. Chemical products should be designed to break down into innocuous products at the end of their lifecycle, preventing their persistence in the environment. Research into the degradation pathways of polymers derived from this compound will be essential for creating environmentally benign materials.

Advanced Computational Modeling for Predictive Material Design and Optimization

The development of new materials has traditionally been a labor-intensive process of trial and error. However, advanced computational modeling is revolutionizing this field by enabling the predictive design and optimization of materials at the molecular level. Techniques such

Q & A

Q. What are the critical factors in designing copolymer systems incorporating MVEOC for biomedical applications?

MVEOC is commonly used as a crosslinking monomer in rigid gas-permeable polymers, such as contact lenses, due to its ability to enhance oxygen permeability . Key design considerations include:

  • Monomer ratios : Optimal crosslinking requires MVEOC concentrations between 0.1–20 wt%, with higher concentrations improving mechanical stability but potentially reducing flexibility .
  • Initiator selection : Free radical initiators (e.g., AIBN) at 0.01–2 wt% are critical for controlling polymerization kinetics.
  • Compatibility with other monomers : MVEOC must be tested for reactivity with acrylates or siloxanes to avoid phase separation or incomplete curing .

Q. How can researchers characterize the chemical stability of MVEOC under experimental conditions?

Stability assessments involve:

  • Spectroscopic analysis : FTIR or NMR (e.g., monitoring vinyl group signals at δ 5.3–5.9 ppm) to detect unintended side reactions, such as hydrolysis or oxidation .
  • Accelerated aging tests : Exposing MVEOC-containing polymers to UV light or elevated temperatures (e.g., 60°C for 72 hours) to simulate long-term degradation .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported toxicity profiles of MVEOC-derived polymers?

Discrepancies in toxicity data often arise from differences in residual monomer levels or degradation byproducts. Recommended approaches include:

  • Toxicokinetic profiling : Track metabolites (e.g., methacrylic acid) using LC-MS, referencing methyl methacrylate metabolism pathways .
  • In vitro biocompatibility assays : Use ISO 10993-5 guidelines to assess cytotoxicity in human corneal epithelial cells, ensuring residual MVEOC levels are <0.1 ppm .

Q. How do competing reaction pathways during MVEOC polymerization affect network homogeneity?

MVEOC’s dual vinyl and methacrylate groups can lead to inhomogeneous crosslinking. Advanced strategies include:

  • Kinetic modeling : Use DFT calculations to predict reactivity ratios between MVEOC and comonomers (e.g., divinylbenzene) .
  • Real-time monitoring : Employ Raman spectroscopy to track vinyl group consumption and identify side reactions (e.g., cyclization) .

Q. What catalytic systems improve the efficiency of MVEOC synthesis or degradation?

Recent advances focus on:

  • CO₂ utilization : Catalytic hydrogenation of vinyl carbonate intermediates (e.g., using CeO₂-based catalysts) to synthesize MVEOC with >90% selectivity .
  • Enzymatic degradation : Lipase-catalyzed hydrolysis of MVEOC esters under mild conditions to minimize toxic byproducts .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in oxygen permeability data for MVEOC-based polymers?

  • Standardize testing protocols : Use ASTM F2182-11 for oxygen transmissibility measurements, controlling humidity (50±5%) and temperature (35±0.5°C) .
  • Control for copolymer composition : Variations in siloxane/MVEOC ratios significantly impact permeability; report exact monomer ratios and curing conditions .

Q. What computational tools predict MVEOC’s reactivity in complex monomer mixtures?

  • Molecular dynamics simulations : Model crosslinking density using software like Materials Studio, incorporating MVEOC’s steric hindrance parameters .
  • QSPR models : Correlate MVEOC’s Hansen solubility parameters with solvent compatibility to optimize reaction media .

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Feasible Synthetic Routes

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Reactant of Route 1
Methacryloxyethyl vinyl carbonate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.